

## 1-Deoxynojirimycin Hydrochloride: A Technical Guide to a Naturally Occurring Iminosugar

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a potent inhibitor of α-glucosidase enzymes.[1] Naturally occurring in sources such as mulberry leaves (Morus alba) and certain bacteria like Bacillus and Streptomyces species, this iminosugar and its hydrochloride salt (DNJ-HCl) have garnered significant attention for their therapeutic potential. [1][2][3] As a glucose analogue where the ring oxygen is replaced by a nitrogen atom, DNJ effectively targets enzymes responsible for carbohydrate digestion, leading to a reduction in postprandial hyperglycemia.[1][4] Its biological activities extend beyond glycemic control, with demonstrated anti-obesity, antiviral, and anti-inflammatory properties.[1][5] This technical guide provides an in-depth overview of **1-deoxynojirimycin hydrochloride**, including its natural sources, biosynthesis, mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its influence on key cellular signaling pathways.

## **Natural Occurrence and Biosynthesis**

1-Deoxynojirimycin is predominantly found in the leaves, roots, and stems of mulberry trees (Morus spp.), as well as in the dayflower (Commelina communis) and certain bacterial fermentation broths.[2][3][4] The concentration of DNJ can vary depending on the plant part and its stage of development.[6]



The biosynthesis of DNJ is not yet fully elucidated, but studies suggest distinct pathways in plants and microbes, primarily originating from glucose.[7] In microbes such as Streptomyces lavendulae, the proposed pathway begins with fructose-6-phosphate from the glycolysis pathway and involves a series of amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction steps.[4][8] A key feature of the microbial pathway is a C2-N-C6 cyclization of the glucose-derived carbon skeleton.[4][8] In plants like mulberry, it is proposed that biosynthesis also starts from glucose, which is converted to 2-amino-2-deoxy-D-mannitol (ADM). ADM is then acted upon by ADM dehydrogenase to form nojirimycin, which subsequently undergoes dehydration and reduction to yield 1-DNJ.[7][9]



Click to download full resolution via product page

Proposed biosynthetic pathway of 1-Deoxynojirimycin in microbes.

## Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action for 1-deoxynojirimycin is the competitive inhibition of  $\alpha$ -glucosidase enzymes located in the brush border of the small intestine.[4][9] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose.

As an iminosugar, the structure of DNJ mimics that of the natural D-glucose substrate. The protonated nitrogen atom in the DNJ ring mimics the oxonium ion transition state of the glycosidic bond cleavage. This allows DNJ to bind with high affinity to the active site of  $\alpha$ -glucosidases, acting as a competitive inhibitor and preventing the binding and hydrolysis of dietary carbohydrates.[9] By delaying carbohydrate digestion, DNJ reduces the rate of glucose absorption, thereby lowering postprandial blood glucose and insulin levels.[2]

## **Quantitative Data: Inhibitory Activity**

The inhibitory potency of 1-deoxynojirimycin and its derivatives has been quantified against various carbohydrases. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating its efficacy.



| Enzyme                            | Source                 | Inhibitor                                   | IC50<br>Value                     | Ki Value                                  | Inhibition<br>Type | Referenc<br>e(s) |
|-----------------------------------|------------------------|---------------------------------------------|-----------------------------------|-------------------------------------------|--------------------|------------------|
| α-<br>Glucosidas<br>e             | Yeast                  | 1-<br>Deoxynojiri<br>mycin                  | 8.15 ± 0.12<br>μΜ                 | -                                         | -                  | [10]             |
| α-<br>Glucosidas<br>e             | Yeast                  | N-alkyl-1-<br>DNJ<br>derivative<br>(cpd 43) | 30.0 ± 0.60<br>μΜ                 | 10 μΜ                                     | Competitiv<br>e    | [11]             |
| Sucrase                           | Rat Small<br>Intestine | BAY m<br>1099 (DNJ<br>derivative)           | -                                 | 1.14 x 10 <sup>-7</sup><br>M (114 nM)     | Competitiv<br>e    | [2]              |
| Sucrase                           | Rat Small<br>Intestine | BAY o<br>1248 (DNJ<br>derivative)           | -                                 | 6.92 x 10 <sup>-8</sup><br>M (69.2<br>nM) | Competitiv<br>e    | [2]              |
| Sucrase                           | Rat Small<br>Intestine | BAY m<br>1099 (DNJ<br>derivative)           | -                                 | 8.6 x 10 <sup>-8</sup><br>M (86 nM)       | Competitiv<br>e    | [8]              |
| Sucrase                           | Rat Small<br>Intestine | BAY o<br>1248 (DNJ<br>derivative)           | -                                 | 5.0 x 10 <sup>-8</sup><br>M (50 nM)       | Competitiv<br>e    | [8]              |
| Isomaltase                        | Intestinal             | α-1-C-<br>nonyl-1-<br>DNJ                   | 3.5 nM                            | -                                         | -                  | [5]              |
| Lactase (β-<br>galactosida<br>se) | Rat Small<br>Intestine | BAY m<br>1099 (DNJ<br>derivative)           | -                                 | 4.9 x 10 <sup>-6</sup><br>Μ (4.9 μΜ)      | Competitiv<br>e    | [8]              |
| Lactase (β-<br>galactosida<br>se) | Rat Small<br>Intestine | BAY o<br>1248 (DNJ<br>derivative)           | -                                 | 6.7 x 10 <sup>-5</sup><br>Μ (67 μΜ)       | Competitiv<br>e    | [8]              |
| Maltase                           | -                      | 1-<br>Deoxynojiri                           | 1.5 ± 0.1 x<br>10 <sup>-3</sup> M | -                                         | Mixed-type         | [7]              |



mycin

## **Modulation of Cellular Signaling Pathways**

Beyond its direct enzymatic inhibition, 1-deoxynojirimycin influences key cellular signaling pathways involved in metabolism and cellular health.

## **PI3K/AKT Signaling Pathway**

DNJ has been shown to improve insulin sensitivity by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in skeletal muscle and liver tissue.[12] This pathway is central to insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake. By enhancing this pathway, DNJ can help alleviate insulin resistance.[12]





Click to download full resolution via product page

DNJ enhances insulin signaling via the PI3K/AKT pathway.



## **AMPK Signaling Pathway**

1-Deoxynojirimycin also activates 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[13][14] AMPK activation shifts cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. In the context of DNJ's effects, AMPK activation can lead to increased fatty acid oxidation and glucose uptake, and inhibit processes like lipogenesis.[13][15] This mechanism contributes to DNJ's anti-obesity effects and its ability to promote the "beiging" of white adipose tissue.[13]



Click to download full resolution via product page

DNJ activates the AMPK pathway to regulate energy metabolism.

## **Intestinal Glucose Transporters**

Studies in diabetic mice have shown that DNJ can down-regulate the expression of intestinal glucose transporters, specifically the sodium-glucose cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2).[1][2][16] This action provides an additional mechanism for reducing glucose absorption, independent of its direct inhibition of  $\alpha$ -glucosidases.

# Experimental Protocols Extraction and Purification of 1-Deoxynojirimycin from Mulberry Leaves

## Foundational & Exploratory





This protocol describes a common method for the extraction and purification of DNJ using ion-exchange chromatography.[3][17][18]

#### Materials:

- Dried mulberry leaf powder
- Deionized water
- Ethanol
- Hydrochloric acid (HCl)
- Ammonia solution (NH<sub>3</sub>·H<sub>2</sub>O)
- Macroporous adsorption resin (e.g., AB-8)
- Strongly acidic cation exchange resin (e.g., 732 type)

#### Procedure:

- Extraction: Mix dried mulberry leaf powder with 55% ethanol at a solvent-to-sample ratio of 12:1 (v/w).[15] Perform the extraction at 80°C for 1.2 hours.[15] Filter the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
- Concentration: Concentrate the combined extract under reduced pressure to remove ethanol.
- Acidification & Macroporous Resin Chromatography: Adjust the pH of the concentrated aqueous extract to 4.0 with HCI.[17] Apply the extract to a pre-equilibrated AB-8 macroporous resin column to remove non-polar impurities. Collect the flow-through, which contains the DNJ.
- Cation Exchange Chromatography: Apply the DNJ-containing fraction from the previous step to a 732 H-type cation exchange resin column.

## Foundational & Exploratory





- Washing: Wash the column with deionized water to remove unbound neutral and anionic compounds.
- Elution: Elute the bound DNJ from the cation exchange resin using a gradient of ammonia solution (e.g., starting with 0.3 M and increasing to 0.5 M NH<sub>3</sub>·H<sub>2</sub>O).[17]
- Fraction Collection: Collect fractions and monitor the pH. Fractions with a pH between 9.0 and 10.0 typically contain the highest concentration of DNJ.[17]
- Final Processing: Combine the DNJ-rich fractions, concentrate under vacuum, and lyophilize to obtain purified 1-deoxynojirimycin powder.





Click to download full resolution via product page

Workflow for the extraction and purification of 1-DNJ.



## In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the IC50 value of DNJ-HCl against  $\alpha$ -glucosidase.

#### Materials:

- α-Glucosidase from Saccharomyces cerevisiae (yeast)
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- 1-Deoxynojirimycin hydrochloride (DNJ-HCl)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>, e.g., 0.1 M)
- 96-well microplate
- Microplate reader

#### Procedure:

- Reagent Preparation:
  - Prepare a solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
  - Prepare a solution of pNPG (e.g., 1 mM) in phosphate buffer.
  - Prepare a series of dilutions of DNJ-HCl in phosphate buffer.
- Assay Setup (in a 96-well plate):
  - $\circ$  Sample Wells: Add 50 μL of phosphate buffer, 10 μL of α-glucosidase solution, and 20 μL of DNJ-HCl solution (at varying concentrations).
  - $\circ$  Control Well (100% activity): Add 70 µL of phosphate buffer and 10 µL of  $\alpha$ -glucosidase solution.
  - Blank Well: Add 90 μL of phosphate buffer.



- Pre-incubation: Incubate the plate at 37°C for 5 minutes.
- Reaction Initiation: Add 20 μL of the pNPG substrate solution to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding 50 μL of 0.1 M Na<sub>2</sub>CO<sub>3</sub> to all wells.
- Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
   The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
- Calculation: Calculate the percentage of inhibition for each DNJ-HCl concentration using the formula: % Inhibition = [1 - (Abs\_sample - Abs\_blank) / (Abs\_control - Abs\_blank)] \* 100
- IC50 Determination: Plot the percentage of inhibition against the logarithm of the DNJ-HCl concentration and determine the IC50 value (the concentration that causes 50% inhibition).

## **Oral Glucose Tolerance Test (OGTT) in Mice**

This protocol is used to evaluate the in vivo effect of DNJ-HCl on postprandial glucose levels. [4][19]

#### Animals and Treatment:

- Use a suitable mouse model (e.g., C57BL/6J for normal physiology or db/db mice for a diabetic model).
- Fast the mice overnight (16-18 hours) with free access to water.[19]
- Administer DNJ-HCl or vehicle (e.g., saline) via oral gavage.
- After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 1 g/kg body weight)
   via oral gavage.[7]

#### Procedure:

 Baseline Blood Glucose (t=0): Before glucose administration, collect a small blood sample from the tail vein and measure the blood glucose level using a glucometer. This is the 0-



minute time point.

- Glucose Administration: Administer the prepared glucose solution to the mice by oral gavage.
- Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]
- Data Analysis: Plot the blood glucose concentration against time for both the DNJ-HCl treated and vehicle control groups. Calculate the area under the curve (AUC) for each group to quantify the overall glucose excursion. A significant reduction in the AUC for the DNJ-HCl group indicates improved glucose tolerance.

## Western Blot Analysis for PI3K/AKT Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of AKT, a key indicator of PI3K/AKT pathway activation.[20]

#### Materials:

- Cell culture or tissue samples treated with/without DNJ-HCl.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Protein assay kit (e.g., BCA).
- SDS-PAGE gels and running buffer.
- PVDF membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-AKT (e.g., Ser473), anti-total-AKT.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate (ECL).



· Imaging system.

#### Procedure:

- Protein Extraction: Lyse cells or homogenized tissue in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 μg) from each sample with SDS loading buffer and heat at 95-100°C for 5 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., antiphospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing steps as in step 8.
- Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., antitotal-AKT).



Analysis: Quantify the band intensities using densitometry software. The level of pathway
activation is determined by the ratio of the phosphorylated protein to the total protein.

## Conclusion

**1-Deoxynojirimycin hydrochloride** is a well-characterized, naturally occurring iminosugar with significant therapeutic potential, primarily as an  $\alpha$ -glucosidase inhibitor for the management of type 2 diabetes. Its multifaceted mechanism of action, which also includes the favorable modulation of key metabolic signaling pathways like PI3K/AKT and AMPK, underscores its promise in addressing complex metabolic disorders. The established protocols for its extraction, purification, and biological evaluation provide a solid foundation for further research and development. This guide offers a comprehensive technical resource for scientists and researchers aiming to explore the full potential of this valuable natural compound in drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. genscript.com [genscript.com]
- 2. Effect of 1-desoxynojirimycin derivatives on small intestinal disaccharidase activities and on active transport in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102718697A Method for preparing mulberry leaf 1-deoxynojirimycin extract with filter membrane and resin - Google Patents [patents.google.com]
- 4. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory mechanism of acarbose and 1-deoxynojirimycin derivatives on carbohydrases in rat small intestine PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Glucose Tolerance Test in Mice [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Alpha-glucosidase inhibitor 1-Deoxynojirimycin promotes beige remodeling of 3T3-L1 preadipocytes via activating AMPK PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mulberry 1-deoxynojirimycin pleiotropically inhibits glucose-stimulated vascular smooth muscle cell migration by activation of AMPK/RhoB and down-regulation of FAK PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Regulating the PI3K and AMPK pathway: the secret of 1-deoxynojirimycin's success in alleviating chronic diseases [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [1-Deoxynojirimycin Hydrochloride: A Technical Guide to a Naturally Occurring Iminosugar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043577#1-deoxynojirimycin-hydrochloride-as-a-naturally-occurring-iminosugar]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com